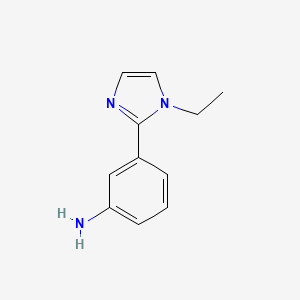

3-(1-ethyl-1H-imidazol-2-yl)aniline

Overview

Description

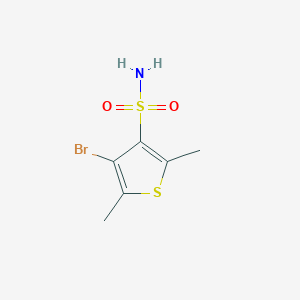

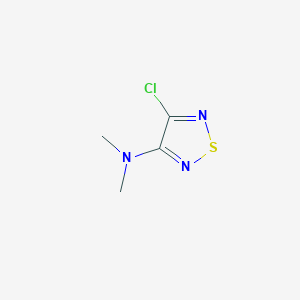

“3-(1-ethyl-1H-imidazol-2-yl)aniline” is a compound with the molecular formula C11H13N3 and a molecular weight of 187.24 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

Imidazole derivatives, including “this compound”, have been synthesized through various methods. Recent advances in the synthesis of substituted imidazoles have focused on the regiocontrolled synthesis of these heterocycles . The methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis

The molecular structure of “this compound” includes an imidazole ring attached to an aniline group. The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar imidazole derivatives have been studied extensively. The bonds constructed during the formation of the imidazole are a key focus of these studies .Physical And Chemical Properties Analysis

“this compound” is a compound with a molecular weight of 187.24 . Imidazole, the core structure of this compound, is known to be a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications

Phase Behavior and Applications

Studies have explored the phase behavior of imidazolium-based ionic liquids with various solutes, including polar and non-polar aromatic compounds. These studies have significant implications for using imidazoles as solvents in extraction processes and in designing environmentally friendly solvents with tunable properties. Ionic liquids containing imidazole derivatives exhibit remarkable solvent abilities for both polar and non-polar aromatic compounds, suggesting potential applications in separating target molecules from aqueous solutions or extracting them from original matrices (Visak et al., 2014).

Antioxidant Capacity Assay

Imidazole derivatives have been reviewed in the context of their reaction pathways in antioxidant capacity assays, such as the ABTS/potassium persulfate decolorization assay. This review elucidates the specific reactions, including the formation of coupling adducts with the ABTS radical cation, highlighting the intricate reaction mechanisms and their implications for assessing antioxidant capacities of substances. These insights can guide the development and improvement of antioxidant assays, which are crucial in food science, pharmacology, and biochemical research (Ilyasov et al., 2020).

Synthetic and Structural Properties

Research into the synthetic routes and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones provides valuable insights into the reactivity and potential applications of imidazole and aniline derivatives in synthetic chemistry. These compounds offer a basis for further exploration in pharmaceutical and material sciences, demonstrating the versatility and importance of imidazole derivatives in creating novel compounds with potential applications in various scientific fields (Issac & Tierney, 1996).

Environmental Applications and Safety

The synthesis and application of functionalized azole compounds from aniline derivatives and carbon dioxide have been explored as a method to synthesize value-added chemicals from a non-toxic, abundant, renewable, and environmentally friendly resource. This research underscores the potential of imidazole derivatives in green chemistry applications, contributing to the development of sustainable industrial processes (Vessally et al., 2017).

Future Directions

Mechanism of Action

Target of Action

It’s known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target .

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways, again depending on the specific derivative and target .

Pharmacokinetics

The compound is an oil at room temperature , which may influence its absorption and distribution.

Result of Action

Imidazole derivatives are known to have a wide range of effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

IUPAC Name |

3-(1-ethylimidazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-2-14-7-6-13-11(14)9-4-3-5-10(12)8-9/h3-8H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTBAGYYVDOVZTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1C2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile](/img/structure/B3308282.png)

![N-[3-(aminomethyl)phenyl]-3-(morpholin-4-yl)propanamide](/img/structure/B3308283.png)

![5H-Thieno[3,2-b]pyrrol-5-one, 2-chloro-4,6-dihydro-](/img/structure/B3308310.png)

![({4-[(Ethylamino)methyl]phenyl}methyl)dimethylamine](/img/structure/B3308315.png)

![C-[1-(5-Chloro-thiophen-2-yl)-cyclopentyl]-methylamine](/img/structure/B3308316.png)

amine](/img/structure/B3308354.png)